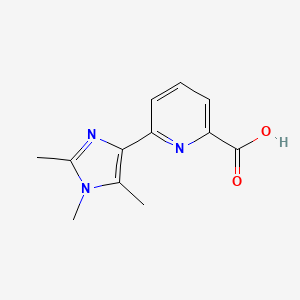

6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid

CAS No.: 1706458-97-0

Cat. No.: VC4208577

Molecular Formula: C12H13N3O2

Molecular Weight: 231.255

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706458-97-0 |

|---|---|

| Molecular Formula | C12H13N3O2 |

| Molecular Weight | 231.255 |

| IUPAC Name | 6-(1,2,5-trimethylimidazol-4-yl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H13N3O2/c1-7-11(13-8(2)15(7)3)9-5-4-6-10(14-9)12(16)17/h4-6H,1-3H3,(H,16,17) |

| Standard InChI Key | SLIIVDNTPQVTPX-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(N1C)C)C2=NC(=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound consists of a pyridine ring (C₅H₄N) with two functional substituents:

-

Position 2: A carboxylic acid group (-COOH), which confers acidity and hydrogen-bonding capacity.

-

Position 6: A 1H-imidazole ring substituted with three methyl groups (-CH₃) at unspecified positions, likely enhancing lipophilicity and steric bulk .

The molecular formula is inferred as C₁₂H₁₃N₃O₂ (exact mass: 243.10 g/mol), though experimental validation is pending. Key structural analogs, such as methyl 6-(1H-imidazol-4-yl)pyridine-3-carboxylate (C₁₀H₉N₃O₂) , highlight the influence of substituent positioning on electronic properties.

Table 1: Comparative Molecular Data for Analogous Compounds

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid has been reported, analogous imidazole-pyridine hybrids suggest feasible routes:

-

Paal-Knorr Pyrrole Synthesis: Adapting methods from 5-nitroimidazole derivatives , condensation of pre-functionalized pyridine precursors with trimethylimidazole intermediates could yield the target compound.

-

Regiocontrolled Cyclization: As demonstrated for 2-aryl-5-cyano-1H-imidazole-4-carboxamides , a hydroxyaryl-assisted cyclization might enable precise imidazole ring formation.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling could link halogenated pyridine-carboxylic acids to trimethylimidazole boronic esters .

Critical Reaction Parameters:

Physicochemical Properties

Predicted Properties

-

Solubility: Moderate aqueous solubility due to the -COOH group, though trimethylimidazole may reduce polarity (logP ≈ 1.5–2.5) .

-

Acidity: pKa ~4.2 (carboxylic acid) and ~6.8 (imidazole NH) .

-

Thermal Stability: Decomposition likely above 250°C, based on analogs .

Spectroscopic Features

-

IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (-COOH), and 3100 cm⁻¹ (imidazole C-H) .

-

NMR:

Biological and Industrial Applications

Material Science Applications

Crystallographic studies of related compounds (e.g., C₂₂H₁₄Br₃N₇S ) reveal dense π-π stacking and hydrogen-bonding networks, implying utility in organic semiconductors or metal-organic frameworks (MOFs).

Challenges and Future Directions

Knowledge Gaps

-

Synthetic Optimization: Scalable routes remain unexplored.

-

Crystallographic Data: No single-crystal X-ray structures are available.

-

Bioactivity Profiling: In vitro and in vivo studies are needed.

Recommended Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume